1,3-diethylquinazoline-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
1,3-diethylquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-13-10-8-6-5-7-9(10)11(15)14(4-2)12(13)16/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQGIOGFMATFAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=O)N(C1=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279656 | |
| Record name | 1,3-Diethyl-2,4(1H,3H)-quinazolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2049-84-5 | |
| Record name | 1,3-Diethyl-2,4(1H,3H)-quinazolinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2049-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diethyl-2,4(1H,3H)-quinazolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Anthranilic Acid Derivative Condensation
A classical route to quinazoline-dione derivatives involves cyclocondensation of anthranilic acid analogs with urea or phosgene equivalents. For 1,3-diethylquinazoline-2,4(1H,3H)-dione, ethyl anthranilate serves as the starting material. Reacting ethyl anthranilate with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane generates the quinazoline-2,4-dione core via a two-step mechanism: initial formation of an intermediate carbamate, followed by intramolecular cyclization. Subsequent N-alkylation with ethyl iodide in the presence of potassium carbonate introduces the 1- and 3-ethyl groups. This method typically achieves yields of 70–80%, though stoichiometric phosgene analogs raise safety and environmental concerns.
Urea-Mediated Cyclization
Alternative approaches employ urea as a carbonyl source. Heating ethyl anthranilate with excess urea at 180–200°C facilitates cyclization through nucleophilic attack of the amine on the carbonyl carbon, forming the dione ring. While avoiding phosgene, this method requires harsh conditions and prolonged reaction times (12–24 hours), limiting its scalability.
Modern Carbon Dioxide Utilization Strategies
High-Pressure CO₂ Fixation
Recent advancements leverage carbon dioxide as a sustainable carbonyl source. A patented method for related dioxane derivatives illustrates the potential of CO₂ in heterocycle synthesis. Adapting this protocol, 2-aminobenzonitrile reacts with CO₂ under high pressure (60–80 atm) and elevated temperature (160–190°C) in the presence of sodium hydride (NaH). The NaH acts as both a base and a catalyst, activating CO₂ for nucleophilic attack by the nitrile group. This step forms a carbamate intermediate, which undergoes cyclization to yield the quinazoline-2,4-dione skeleton. Subsequent N-ethylation with ethyl bromide completes the synthesis.
Table 1: Reaction Conditions for CO₂-Based Synthesis
| Parameter | Optimal Range |
|---|---|
| CO₂ Pressure | 60–80 atm |
| Temperature | 160–190°C |
| Catalyst (NaH) Loading | 4:1 (mol/mol to substrate) |
| Reaction Time | 2–4 hours |
| Yield | 85–90% |
Ionic Liquid-Catalyzed Systems
Ionic liquids, such as 1-methylhydantoin anion-functionalized variants, enhance CO₂ activation under milder conditions (room temperature, atmospheric pressure). These catalysts stabilize the carbamate intermediate via hydrogen bonding, reducing energy barriers for cyclization. Post-reaction, the ionic liquid is recovered and reused for ≥5 cycles without significant activity loss, aligning with green chemistry principles.
Alkylation and Functional Group Manipulation
N-Ethylation Optimization
Introducing ethyl groups at the 1- and 3-positions demands precise control to avoid over-alkylation. Using ethyl iodide as the alkylating agent and potassium carbonate as the base in dimethylformamide (DMF) ensures selective mono-alkylation at each nitrogen. Excess ethyl iodide (2.5 equivalents per NH group) and prolonged reaction times (12–18 hours) drive the reaction to completion.
Table 2: N-Ethylation Parameters
| Condition | Specification |
|---|---|
| Alkylating Agent | Ethyl iodide |
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 80°C |
| Time | 12–18 hours |
| Yield | 75–85% |
Byproduct Mitigation
Common byproducts include bis-pyrimidinediones, arising from competing dimerization when stoichiometry deviates. Adjusting the aldehyde-to-amine ratio to 1:2 and employing HCl catalysis suppresses dimer formation, enhancing target compound purity.
Industrial-Scale Production
Continuous Flow Reactors
Transitioning from batch to continuous flow systems improves scalability and reproducibility. A tubular reactor configuration maintains consistent temperature and pressure, critical for CO₂-based syntheses. Automated feed systems regulate substrate and catalyst inputs, achieving throughputs of 5–10 kg/day with ≥90% purity.
Solvent Recycling
DMF and dichloromethane are reclaimed via fractional distillation, reducing waste and production costs. Lifecycle assessments indicate a 40% reduction in carbon footprint compared to traditional phosgene routes.
Analytical and Computational Validation
Spectroscopic Characterization
Computational Modeling
Density functional theory (DFT) simulations reveal that CO₂ activation proceeds via a concerted mechanism, with a calculated energy barrier of 25.3 kcal/mol. Molecular dynamics simulations further predict enhanced blood-brain barrier penetration due to the ethyl groups’ lipophilicity, supporting potential CNS applications.
Chemical Reactions Analysis
Types of Reactions
1,3-diethylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
1,3-diethylquinazoline-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex quinazoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-diethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the quinazoline ring.
Comparison with Similar Compounds
Comparison with Similar Compounds
1,3-Disubstituted Quinazoline-Diones
- 1,3-Dimethylpyrimidine-2,4(1H,3H)-dione (CAS 2217-25-6): A pyrimidine-dione derivative with methyl groups at the 1- and 3-positions. Molecular Weight: 140.14 g/mol, significantly lighter than 1,3-diethylquinazoline-dione (ethyl groups increase molecular weight and lipophilicity).
- 1,3-Bis(2-hydroxypropyl)pyrimidine-2,4(1H,3H)-dione (17): Features hydroxypropyl substituents, introducing hydrogen-bonding capacity. Synthesis: Achieved via N-alkylation with propylene carbonate, yielding 11% monoalkylated and 5% dialkylated products. Solubility: Hydroxy groups improve aqueous solubility compared to alkyl-substituted derivatives .
Activity-Driven Derivatives
- Compound 13 (1,3-bis((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)): Activity: Broad-spectrum antibacterial agent against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Mechanism: Fluoroquinolone-like inhibition of bacterial gyrase and topoisomerase IV . SAR: Bulky triazolyl groups improve target binding but may reduce metabolic stability compared to alkyl substituents.
- Compounds 2c, 4b, and 4e (3-substituted quinazoline-diones): Activity: Dual inhibition of c-Met and VEGFR-2 kinases (IC50 values in nanomolar range). Structural Insight: Substitutions at the 3-position (e.g., aryl or heteroaryl groups) enhance kinase selectivity .
Data Table: Key Structural and Functional Comparisons
Detailed Research Findings
Antiproliferative Activity :
- 3-Substituted derivatives (e.g., 4b) exhibit dual kinase inhibition (c-Met/VEGFR-2), suggesting that alkyl or aryl groups at the 3-position optimize binding to kinase ATP pockets . Ethyl groups in 1,3-diethylquinazoline-dione may similarly enhance kinase selectivity but require empirical validation.
- Antibacterial Mechanisms: 1,3-Disubstituted derivatives with heterocyclic groups (e.g., oxadiazole) show fluoroquinolone-like activity by targeting DNA gyrase. Ethyl substituents, while less polar, may improve pharmacokinetic profiles (e.g., oral absorption) compared to bulkier heterocycles .
- Synthetic Accessibility: CO2-mediated synthesis routes (e.g., using 2-aminobenzonitrile) offer eco-friendly pathways for quinazoline-diones . Ethyl-substituted derivatives could leverage similar methods, though alkylation steps may require optimization.
Q & A
Q. What are the primary synthetic routes for 1,3-diethylquinazoline-2,4(1H,3H)-dione, and how do reaction conditions influence yield?
The compound is synthesized via cyclization of substituted anthranilic acid derivatives or carbonylation of 2-aminobenzonitrile using CO₂. Traditional methods involve anthranilic acid with sodium cyanate or phosgene analogs, yielding ~87–92% under optimized conditions . Modern approaches employ CO₂ fixation with catalysts like ionic liquids (e.g., 1-methylhydantoin anion-functionalized ionic liquids), achieving high efficiency (≥95% yield) at atmospheric pressure and room temperature . Reaction parameters such as solvent (water vs. organic solvents), catalyst loading, and CO₂ pressure critically affect yield and purity. For example, HCl-catalyzed aqueous systems favor bis-pyrimidinedione byproducts if stoichiometry is mismatched .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assignments rely on 2D experiments (e.g., COSY, HSQC) to resolve aromatic protons and confirm substituent positions .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated for analogs like 6-nitroquinazoline-2,4-dione .
- HPLC-MS : Validates purity and molecular weight, especially for detecting byproducts (e.g., bis-pyrimidinediones) .
Q. How can computational methods guide the design of quinazoline-dione derivatives?
Docking studies and molecular dynamics simulations predict binding affinities to biological targets (e.g., HIV-1 capsid protein). In silico screening of substituent effects (e.g., lipophilic vs. hydrophilic groups) optimizes pharmacokinetic properties . Density functional theory (DFT) calculations further elucidate reaction mechanisms, such as CO₂ activation pathways in ionic liquid-catalyzed systems .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Antiviral assays : HIV-1 capsid inhibition via fluorescence-based capsid assembly disruption tests .
- Antimicrobial assays : Broth microdilution for MIC determination against bacterial/fungal strains .
- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can structure-activity relationships (SARs) be established for quinazoline-dione derivatives?
Systematic substitution at positions 1, 3, 6, and 7 reveals critical pharmacophores. For example:
- 1,3-Diethyl groups : Enhance lipophilicity and blood-brain barrier penetration in anticonvulsant analogs .
- 6-Nitro substituents : Improve antimicrobial activity but may increase cytotoxicity .
- 7-Iodo derivatives : Exhibit redox-sensitive fluorescence for imaging applications . SAR studies require combinatorial synthesis (e.g., 28 derivatives in ) paired with multivariate statistical analysis.
Q. How can contradictory results in synthetic yields or bioactivity be resolved?
Case study: Isolation of bis-pyrimidinedione byproducts instead of the target compound was resolved by adjusting aldehyde:uracil ratios from 1:1 to 1:2 and switching to HCl catalysis . For bioactivity discrepancies, orthogonal assays (e.g., SPR vs. enzymatic inhibition) and metabolite profiling (LC-MS) identify off-target effects or degradation products .
Q. What strategies optimize reaction conditions for scale-up with minimal environmental impact?
Q. How are reaction mechanisms elucidated for novel synthetic pathways?
For CO₂-based routes:
Q. What advanced techniques resolve structural ambiguities in crystalline or solution states?
- SC-XRD (Single-crystal X-ray diffraction) : Resolves tautomerism (e.g., keto-enol forms) in analogs like 3-hydroxyquinazoline-diones .
- Dynamic NMR : Detects rotational barriers in substituents (e.g., ethyl groups) at variable temperatures .
- MAS NMR (Magic-angle spinning) : Clarifies solid-state hydrogen bonding in polymorphs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
